

What is the chemical structure of 2'-Deoxy-L-adenosine?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Deoxy-L-adenosine

Cat. No.: B085107 Get Quote

An In-depth Technical Guide to 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine (I-dA) is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental component of DNA. This stereoisomeric difference, specifically in the chirality of the deoxyribose sugar, confers unique biochemical and therapeutic properties upon I-dA and oligonucleotides derived from it. Unlike their D-counterparts, L-nucleosides and L-DNA exhibit remarkable resistance to degradation by nucleases, which are stereospecific for D-enantiomers.[1] This enhanced stability has positioned **2'-Deoxy-L-adenosine** as a molecule of significant interest in the development of therapeutic oligonucleotides, such as aptamers (Spiegelmers) and antisense agents, as well as a potent antiviral agent.[1][2] This guide provides a comprehensive overview of its chemical structure, biological activity, synthesis, and relevant experimental methodologies.

Chemical Structure and Properties

2'-Deoxy-L-adenosine consists of an adenine base attached to a 2-deoxy-L-ribofuranose sugar via a β -N9-glycosidic bond. The key structural feature is the L-configuration of the sugar moiety, which is a mirror image of the D-deoxyribose found in natural DNA. This seemingly subtle change has profound implications for its biological recognition and metabolism.

Table 1: Physicochemical Properties of 2'-Deoxy-L-adenosine

Property	Value	Reference
CAS Number	14365-45-8	[3][4]
Molecular Formula	C10H13N5O3	[5][6]
Molecular Weight	251.24 g/mol	[3][5]
Appearance	White solid	N/A
Solubility	Soluble in DMF (20 mg/ml), DMSO (33 mg/ml), Ethanol (10 mg/ml)	
Stability	Susceptible to hydrolytic cleavage of the glycosidic bond in acidic conditions (pH < 7). More stable in neutral to basic solutions (pH ≥ 7).	

Biological Activity and Mechanism of Action Antiviral Activity

2'-Deoxy-L-adenosine is a potent, specific, and selective inhibitor of the hepatitis B virus (HBV) and related hepadnaviruses.[7] It demonstrates significant antiviral activity without affecting the replication of many other RNA and DNA viruses. A key advantage is its favorable safety profile; it does not significantly inhibit human DNA polymerases α , β , and γ , nor does it compromise mitochondrial function, which can be a source of toxicity for other nucleoside analogs.[2][7]

Mechanism of Action: Metabolic Activation

The therapeutic effect of **2'-Deoxy-L-adenosine** is contingent upon its intracellular conversion into its active triphosphate form, **2'-Deoxy-L-adenosine** triphosphate (I-dATP).[2] This metabolic activation is a multi-step phosphorylation cascade initiated by cellular nucleoside kinases.

- Cellular Uptake: As a hydrophilic molecule, 2'-Deoxy-L-adenosine requires specialized nucleoside transporter proteins to cross the cell membrane.[2]
- Phosphorylation: The initial and rate-limiting step is the conversion of I-dA to 2'-Deoxy-L-adenosine monophosphate (I-dAMP). Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway known for its broad substrate specificity and is implicated in the phosphorylation of L-nucleoside analogs.[2] Subsequent phosphorylation steps are carried out by other cellular kinases to yield the diphosphate (I-dADP) and finally the active triphosphate (I-dATP).
- Inhibition of Viral Polymerase: Once formed, I-dATP acts as a substrate for the HBV viral
 polymerase (a reverse transcriptase).[2] Upon incorporation into the growing viral DNA
 strand, it acts as a chain terminator, halting viral replication. The L-configuration of the sugar
 prevents the formation of the subsequent phosphodiester bond. The low affinity of I-dATP for
 human DNA polymerases accounts for its selective antiviral activity and low cytotoxicity in
 host cells.[2]

Click to download full resolution via product page

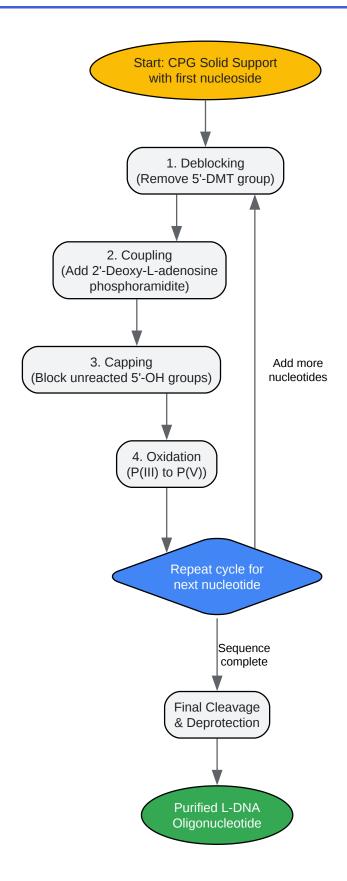
Metabolic activation pathway of 2'-Deoxy-L-adenosine.

Synthesis and Incorporation into Oligonucleotides Chemical Synthesis

The chemical synthesis of **2'-Deoxy-L-adenosine** typically involves the glycosylation of a protected adenine base (e.g., N6-benzoyladenine) with a protected 2-deoxy-L-ribose derivative.

A general procedure involves:

- Silylation of Adenine: The N6-benzoyladenine is silylated to increase its nucleophilicity and solubility.[8]
- Preparation of Sugar Donor: A protected 1-chloro-2-deoxy-L-ribofuranose is prepared and dissolved in an anhydrous solvent.[8]
- Glycosylation: A Lewis acid (e.g., TMSOTf) is used to activate the sugar donor. The silylated adenine is then added to form the protected nucleoside. This step is critical for controlling the stereochemistry at the anomeric carbon (C1'), with the β-anomer being the desired product.
 [8]
- Deprotection: The protecting groups on the sugar (e.g., p-toluoyl) and the base (e.g., benzoyl) are removed, typically using sodium methoxide or ammonia in methanol, to yield the final 2'-Deoxy-L-adenosine product.[8]


Common impurities that must be monitored and removed include the undesired α -anomer and the N7-regioisomer, where the sugar is attached to the N7 position of adenine instead of the desired N9.[8]

Incorporation into DNA Strands

2'-Deoxy-L-adenosine can be incorporated into synthetic DNA oligonucleotides to confer nuclease resistance.

- Automated Solid-Phase Synthesis: This is the most common method, utilizing
 phosphoramidite chemistry. A 2'-Deoxy-L-adenosine phosphoramidite building block is used
 in the automated DNA synthesizer at the desired position in the sequence. The synthesis
 cycle involves four main steps: deblocking, coupling, capping, and oxidation, repeated for
 each nucleotide addition.[1]
- Enzymatic Incorporation: This method uses a DNA polymerase in a primer extension assay.
 A template DNA strand, a primer, and a mix of deoxynucleoside triphosphates (dNTPs) are used. The corresponding 2'-Deoxy-L-adenosine triphosphate (I-dATP) is included in the reaction for incorporation by the polymerase.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. antiviral.bocsci.com [antiviral.bocsci.com]
- 5. Adenosine, 2'-deoxy- [webbook.nist.gov]
- 6. molecularinfo.com [molecularinfo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [What is the chemical structure of 2'-Deoxy-L-adenosine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085107#what-is-the-chemical-structure-of-2-deoxy-l-adenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com